molecular formula C25H20N2O6 B6490503 N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)acetamido]-1-benzofuran-2-carboxamide CAS No. 888462-91-7

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)acetamido]-1-benzofuran-2-carboxamide

Cat. No.: B6490503
CAS No.: 888462-91-7
M. Wt: 444.4 g/mol
InChI Key: DITNQEJNMQJDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)acetamido]-1-benzofuran-2-carboxamide is a synthetic chemical compound with the molecular formula C25H20N2O6 and a molecular weight of 444.4 g/mol . This substance features a 1,3-benzodioxole moiety, a functional group known to be present in a variety of bioactive compounds and often associated with specific interactions in biochemical contexts . The structural complexity of the molecule, which incorporates benzofuran and benzodioxole rings, makes it a candidate for various investigative applications in medicinal chemistry and pharmaceutical research. As a novel research chemical, its full biological activity, mechanism of action, and specific research applications are yet to be fully characterized and represent an area of potential discovery. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and efficacy assessments prior to use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c1-30-17-9-6-15(7-10-17)12-22(28)27-23-18-4-2-3-5-19(18)33-24(23)25(29)26-16-8-11-20-21(13-16)32-14-31-20/h2-11,13H,12,14H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITNQEJNMQJDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

Compound Name Structural Features Molecular Weight (g/mol) CAS Number Key Differences Reference
Target Compound Benzofuran-2-carboxamide, 4-methoxyphenyl acetamido, 1,3-benzodioxol-5-yl ~452.4 Not provided Combines benzodioxol, methoxyphenyl, and benzofuran motifs in a single scaffold
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide, 4-methoxyphenyl, chromen-4-one ~429.4 1010910-32-3 Chromen-4-one replaces benzodioxol; lacks acetamido linkage
Compound 7j () 1,3-Benzodioxol-5-yl, 4-methoxyphenyl acetamido, isoxazole, pyrrolidinone ~632.7 Not provided Additional isoxazole and pyrrolidinone groups; more complex substitution
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide () Benzofuran-3-one, phenylacetamide ~325.3 Not provided Lacks methoxyphenyl and benzodioxol groups; simpler benzofuran derivative
MDA 2-aldoxime analog () 1,3-Benzodioxol-5-yl, hydroxylamine, propylidene ~207.2 Not provided Hydroxylamine backbone; no benzofuran or methoxyphenyl groups

Physicochemical and Pharmacological Insights

  • Metabolic Stability : The benzodioxol group may reduce oxidative metabolism, as seen in analogues like the MDA 2-aldoxime (), which shares this motif .
  • Structural parallels to patented molecules () suggest possible enzyme inhibition (e.g., kinase or protease targets) but require validation .

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization. For example, 2-hydroxy-3-nitroacetophenone can undergo cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours to yield 3-nitro-1-benzofuran-2-carboxylic acid. Adapting this method, the nitro group at position 3 serves as a precursor for subsequent reduction and amidation.

Representative Conditions :

StepReagents/ConditionsYield
CyclizationPPA, 120°C, 6 h78%

Functionalization at Position 3

Reduction of the nitro group to an amine is achieved using hydrogen gas (1 atm) over palladium on carbon (Pd/C) in ethanol. The resulting 3-amino-1-benzofuran-2-carboxylic acid is then acylated with 2-(4-methoxyphenyl)acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Critical Parameters :

  • Acylation : 2-(4-Methoxyphenyl)acetyl chloride (1.2 eq), TEA (2 eq), DCM, 0°C → rt, 12 h.

  • Yield : 85% after silica gel chromatography.

Carboxamide Coupling at Position 2

Activation of the Carboxylic Acid

The benzofuran-2-carboxylic acid is activated to a mixed anhydride using ethyl chloroformate (1.1 eq) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at -15°C. This intermediate reacts with 1,3-benzodioxol-5-amine (1.0 eq) to form the target carboxamide.

Optimized Protocol :

ParameterValue
SolventTHF
Temperature-15°C → rt
Reaction Time24 h
Yield72%

Alternative Coupling Reagents

Carbodiimide-based reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DMF offer comparable efficiency (70–75% yield) but require rigorous moisture control.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 9.43 (s, 1H, NH), 7.82–6.85 (m, aromatic protons), 5.41 (s, 2H, OCH2O), 4.47 (s, 2H, CH2CO), 3.81 (s, 3H, OCH3).

  • 13C NMR : 167.2 ppm (C=O), 148.1 ppm (OCH3), 101.3 ppm (OCH2O).

  • HRMS : m/z calculated for C27H23N2O7 [M+H]+: 511.1504; found: 511.1509.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O = 70:30) showed ≥98% purity for the final compound.

Challenges and Mitigation Strategies

Sensitivity of the Benzodioxole Group

The methylenedioxy group is prone to hydrolysis under acidic conditions. Employing neutral pH during coupling and low-temperature reactions minimizes decomposition.

Steric Hindrance at Position 3

Bulky substituents on the acetamido group necessitate slow addition of acylating agents and extended reaction times (12–24 h) .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical parameters influence yield and purity?

The synthesis involves multi-step reactions, starting with the formation of the benzofuran core followed by amide coupling. Key steps include:

  • Benzofuran core synthesis : Cyclization of substituted phenols under acidic conditions.
  • Amide coupling : Using coupling agents like carbodiimides (e.g., EDC/HOBt) to link the benzodioxol-5-yl and 4-methoxyphenylacetamido groups. Critical parameters include temperature control (reflux for activation energy), solvent choice (polar aprotic solvents like DMF enhance reactivity), and purification (column chromatography or HPLC to isolate the product). Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm proton/carbon environments (e.g., δ 3.30 ppm for COCH2, δ 10.00 ppm for NH protons). DEPT experiments differentiate carbon types .
  • IR spectroscopy : Detects functional groups (amide C=O ~1700 cm⁻¹, NH stretch ~3400 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry using SHELX software for refinement .

Q. What analytical methods are utilized to monitor reaction progress during synthesis?

  • HPLC : Quantifies product formation and starting material depletion.
  • TLC : Rapid qualitative assessment using UV visualization or iodine staining.
  • In situ IR : Tracks functional group transformations (e.g., carbonyl intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across studies?

Contradictions may arise from:

  • Assay variability (e.g., cell line differences, incubation times).
  • Compound purity (impurities >5% skew results).
  • Solubility issues (DMSO vs. aqueous buffers). Methodological solutions :
  • Standardize protocols (e.g., fixed IC50 determination).
  • Verify purity via HPLC (>95%) and characterize batches with NMR.
  • Replicate studies under identical conditions and perform meta-analyses .

Q. What strategies optimize bioactivity through structural modification?

  • Rational design : Modify substituents on the benzodioxole or methoxyphenyl groups.
  • Introduce electron-withdrawing groups (e.g., -NO2) to enhance target binding.
  • Vary substituent positions to alter steric effects.
    • Computational modeling : Docking studies predict binding affinities (e.g., targeting kinase active sites).
    • In vitro validation : Prioritize derivatives with improved selectivity (e.g., lower IC50 in enzyme inhibition assays) .

Q. How can challenges in obtaining high-resolution X-ray crystallographic data be addressed?

  • Crystal optimization : Use vapor diffusion or slow evaporation with DMSO/water mixtures.
  • Data collection : Low-temperature (100 K) setups reduce thermal motion.
  • Refinement : SHELXL handles twinned data and high-resolution datasets. Anomalous scattering (e.g., SAD/MAD) resolves phase ambiguities .

Q. What experimental designs mitigate side reactions during synthesis?

  • Protecting groups : Temporarily block reactive sites (e.g., benzodioxole oxygen).
  • Stepwise coupling : Sequential addition of substituents to avoid cross-reactivity.
  • By-product analysis : Use LC-MS to identify impurities and adjust stoichiometry .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) be interpreted?

  • Verify solvent effects : Chemical shifts vary in CDCl3 vs. DMSO-d6.
  • Check for tautomerism : Amide protons may exhibit dynamic exchange broadening.
  • Compare with simulated spectra : Computational tools (e.g., ACD/Labs) validate assignments .

Q. Why might biological assays show variable potency despite identical synthesis protocols?

  • Conformational flexibility : The compound may adopt multiple binding modes.
  • Batch-to-batch variability : Trace metal contaminants (e.g., Pd from coupling reactions) inhibit enzymes.
  • Solution stability : Degradation in storage (e.g., hydrolysis of acetamido groups) reduces activity. Mitigate via lyophilization and inert-atmosphere storage .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (HPLC)Reference
Benzofuran formationH2SO4, 80°C, 12 h6590
Amide couplingEDC/HOBt, DMF, RT, 24 h7895
PurificationSilica column (EtOAc/hexane)8599

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.